molecular formula C11H14N4O B1481637 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098013-80-8

6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1481637
CAS No.: 2098013-80-8
M. Wt: 218.26 g/mol
InChI Key: MJAKZEZEFTYFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS 2098013-80-8) is a small molecule research compound with the molecular formula C11H14N4O and a molecular weight of 218.26 g/mol. This imidazo[1,2-b]pyrazole-7-carboxamide derivative is of significant interest in medicinal chemistry and oncology research, particularly for investigating novel therapeutic strategies against hematologic cancers and immune-related pathologies. The compound has demonstrated potent anti-leukemic activity and the ability to induce myeloid differentiation in scientific studies. Research indicates that this class of compounds exerts its effects through a multi-faceted mechanism, initiating with early survival signaling through ERK phosphorylation, followed by the induction of key transcription factors including Vav1 and the AP-1 complex (FOS, JUN, JUNB, JUND). This signaling cascade ultimately drives immature leukemic cells toward granulocytic differentiation, evidenced by increased CD11b expression, elevated MPO activity, enhanced cellular granularity, and reduced CD33 expression. The differentiation process is subsequently followed by apoptosis mediated through mitochondrial depolarization, caspase-3 activation, and the appearance of sub-G1 cell populations. This dual differentiative and apoptotic activity has shown efficacy against human patient-derived Acute Myeloid Leukemia (AML) cells ex vivo with potent nanomolar activity (IC50 approximately 80 nM). Beyond its direct anti-leukemic applications, this compound has research utility in cancer immunology , demonstrating efficacy in reducing both monocytic (CD11b+/Ly6C+) and granulocytic (CD11b+/Ly6G+) Myeloid-Derived Suppressor Cells (MDSCs) in murine breast cancer models ex vivo. This suggests potential applications for investigating tumor microenvironment modulation and overcoming immunosuppression in solid tumors. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound appropriately in accordance with laboratory safety protocols.

Properties

IUPAC Name

6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-14-5-6-15-11(14)8(10(12)16)9(13-15)7-3-2-4-7/h5-7H,2-4H2,1H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAKZEZEFTYFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Construction: Imidazo[1,2-b]pyrazole Scaffold Formation

The imidazo[1,2-b]pyrazole core is typically constructed via cyclization reactions involving pyrazole derivatives and appropriate nitrogen-containing reagents. Literature reports selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using organometallic intermediates such as Br/Mg-exchange followed by regioselective magnesiation or zincation with TMP-bases (2,2,6,6-tetramethylpiperidyl), enabling subsequent electrophilic trapping to introduce various substituents. This approach allows precise modification at specific positions of the heterocycle, including the 6-position where the cyclobutyl group is installed.

Introduction of the Cyclobutyl Group at Position 6

The cyclobutyl substituent can be introduced through cross-coupling reactions or nucleophilic substitution on a suitably functionalized intermediate. A common approach involves:

  • Preparation of a 6-bromo or 6-halogenated imidazo[1,2-b]pyrazole intermediate.
  • Palladium-catalyzed Suzuki or Negishi coupling with cyclobutylboronic acid or cyclobutylmetallic reagents.

This method is supported by patent literature describing Suzuki coupling of halogenated imidazo derivatives with hydrocarbyl boronic acids to afford substituted products. The cyclobutyl group, being a saturated four-membered ring, is compatible with these coupling conditions.

N1-Methylation

The methylation at the N1 position is typically achieved via alkylation reactions using methylating agents such as methyl iodide or methyl triflate under basic conditions. This step is often performed after core formation but before or after introduction of the cyclobutyl group, depending on synthetic route optimization.

Carboxamide Group Installation at Position 7

The carboxamide functionality at position 7 is introduced by converting the corresponding carboxylic acid or ester intermediate into the amide. Common methods include:

  • Activation of the carboxylic acid by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or carbodiimide resins.
  • Reaction with ammonia or amine equivalents to form the carboxamide.

This approach is exemplified in related pyrazole and imidazo derivatives synthesis, where amide formation is achieved via coupling of the acid intermediate with amines under mild conditions.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Scaffold formation Cyclization of pyrazole derivatives with nitrogen sources Formation of imidazo[1,2-b]pyrazole core
2 Halogenation at position 6 Bromination or iodination 6-Halo-imidazo[1,2-b]pyrazole intermediate
3 Cross-coupling Pd-catalyzed Suzuki coupling with cyclobutylboronic acid Introduction of cyclobutyl group at C-6
4 N1-Methylation Alkylation with methyl iodide under basic conditions N1-methylated imidazo[1,2-b]pyrazole
5 Carboxamide formation Coupling of carboxylic acid with ammonia or amines using EDC or carbodiimide Formation of carboxamide at position 7

Detailed Research Findings

Functionalization Techniques

  • Regioselective metalation: Use of TMP-bases allows selective magnesiation or zincation at desired positions on the imidazo[1,2-b]pyrazole ring, facilitating electrophilic substitution and functional group installation.

  • Cross-coupling versatility: Suzuki coupling is highly effective for introducing cyclobutyl and other alkyl or aryl substituents at the 6-position, with good yields and regioselectivity.

Cyclobutyl Substituent Impact

  • The cyclobutyl group at the 6-position has been shown to enhance biological activity in related compounds, such as anti-mycobacterial agents, with MIC values significantly improved compared to other alkyl substituents.

  • This substituent is synthetically accessible via coupling reactions and compatible with a variety of functional groups.

Amide Coupling Efficiency

  • Carboxamide formation via carbodiimide-mediated coupling is efficient and widely used in heterocyclic chemistry, providing good yields under mild conditions.

  • Microwave-assisted coupling has been reported to accelerate amide bond formation in similar heterocyclic systems.

Notes on Cyclobutyl Group Synthesis

  • Cyclobutylboronic acid or cyclobutylmetallic reagents are commercially available or can be synthesized via [2+2] photocycloaddition methods, which are well-documented for cyclobutane ring construction.

  • Photochemical [2+2] cycloaddition can generate cyclobutyl intermediates with controlled stereochemistry, which can be further functionalized for coupling reactions.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry: In industry, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The imidazo[1,2-b]pyrazole core is highly modifiable, with substituents at positions 1, 6, and 7 significantly influencing biological activity. Below is a comparative analysis of key derivatives:

Compound Name Position 1 Substituent Position 6 Substituent Position 7 Functional Group Key Structural Features
6-Cyclobutyl-1-methyl-1H-imidazo[...] Methyl Cyclobutyl Carboxamide (CONH2) Compact cyclobutyl group; methyl at N1
DU325 tert-Butylamino tert-Butyl Carboxamide (CONH2) Bulky tert-butyl groups; aryl amine tail
DU385 Not specified Not specified Carboxamide (CONH2) Similar core; substituents undisclosed
6-Cyclobutyl-1H-imidazo[...]-carbonitrile H (unsubstituted) Cyclobutyl Carbonitrile (CN) Cyclobutyl retained; CN instead of CONH2
Ethyl 6-methylsulfanyl-2-phenyl- [...] Ethyl Methylsulfanyl Ethyl ester (COOEt) Sulfur-containing substituent; ester

Key Observations :

  • Position 1: Methyl (target compound) vs. tert-butylamino (DU325).
  • Position 6 : Cyclobutyl (target compound) vs. tert-butyl (DU325). Cyclobutyl offers a balance between hydrophobicity and steric bulk, possibly enhancing receptor binding .
  • Position 7 : Carboxamide (target compound) vs. carbonitrile or ester. The carboxamide group facilitates hydrogen bonding, critical for interactions with kinase domains or apoptosis-related proteins .
Target Compound (Inferred from Analogues)

While direct data are unavailable, structurally similar compounds like DU325 and DU385 exhibit potent activity against AML and MDSCs:

  • DU325 : Induces differentiation-coupled apoptosis in HL-60 cells via ERK1/2 phosphorylation, Bcl-xL induction, and mitochondrial depolarization. Reduces CD33+ AML cells from 86% to 30.6% (p<0.001) at 200 nM .
  • DU385: Triggers oxidative stress and apoptosis in MV-4-11 leukemia cells at nanomolar concentrations .

The cyclobutyl group in the target compound may enhance membrane permeability or target specificity compared to DU325’s tert-butyl groups, as cyclobutyl rings are less lipophilic and more metabolically stable .

Carboxamide vs. Carbonitrile Derivatives
  • Carboxamides (e.g., DU325) : Promote hydrogen bonding with cellular targets (e.g., kinases, caspases), critical for apoptotic signaling .
  • Carbonitriles (e.g., CAS 2098026-46-9) : The electron-withdrawing CN group may alter electronic properties, reducing hydrogen-bonding capacity but enhancing metabolic stability .

Biological Activity

6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS Number: 2098057-04-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound is part of a larger class of imidazole derivatives, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3OC_{11}H_{13}N_3O, with a molecular weight of approximately 219.24 g/mol. The compound features a cyclobutyl group attached to the imidazo[1,2-b]pyrazole ring system, contributing to its unique properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₁H₁₃N₃O
Molecular Weight219.24 g/mol
CAS Number2098057-04-4

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cell signaling pathways. It has been shown to influence the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . The compound may act as an inhibitor of certain enzymes by binding to their active sites, thus altering their activity .

Cytotoxic Effects

Research indicates that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it induces apoptosis in HL-60 cells (a human promyelocytic leukemia cell line) through mechanisms involving mitochondrial depolarization and caspase activation . The structure–activity relationship (SAR) studies revealed that modifications to the imidazo[1,2-b]pyrazole core can enhance its cytotoxic potency .

Differentiation-Inducing Properties

In addition to its cytotoxic effects, this compound has been reported to induce differentiation in immature myeloid cells. This differentiation is crucial for restoring antitumor T-cell immunity, making it a promising candidate for cancer immunotherapy . The compound's ability to modulate immune responses highlights its potential therapeutic applications beyond direct cytotoxicity.

Case Studies

Several studies have explored the biological activity of related imidazo[1,2-b]pyrazole derivatives:

  • Study on HL-60 Cells : A derivative demonstrated significant cytotoxicity with an IC50 in the nanomolar range. The mechanism involved ERK phosphorylation and subsequent activation of apoptotic pathways .
  • Differentiation of Myeloid Cells : Research showed that treatment with imidazo[1,2-b]pyrazole derivatives led to the differentiation of myeloid-derived suppressor cells (MDSCs) into mature myeloid cells, enhancing T-cell immunity in cancer models .

Q & A

Q. What are the key synthetic routes for 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide?

Methodological Answer: The synthesis typically involves:

  • Core Scaffold Formation : Condensation of cyclobutyl-containing precursors with pyrazole intermediates under dehydrating conditions (e.g., using POCl₃ or HATU) .
  • Functionalization :
    • Methyl group introduction at the 1-position via alkylation (e.g., methyl iodide under basic conditions).
    • Carboxamide installation at the 7-position using coupling agents like EDCI/HOBt with ammonium chloride .
  • Optimization : Purification via column chromatography (silica gel, eluent: DCM/MeOH) and validation by HPLC (>95% purity) .

Q. How is the compound characterized post-synthesis?

Methodological Answer:

  • Structural Confirmation :
    • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., cyclobutyl protons at δ 2.5–3.0 ppm, carboxamide NH₂ at δ 6.8–7.2 ppm) .
    • X-ray Crystallography : Resolve π-π stacking (e.g., imidazo-pyrazole plane dihedral angles <20° with substituents) .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS, [M+H]⁺ expected at m/z 247.2) .

Q. What preliminary biological screening assays are recommended?

Methodological Answer:

  • In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Target Engagement : Fluorescence polarization assays to assess binding to kinases (e.g., JAK2 or CDK4) .
  • Solubility Testing : Use PBS (pH 7.4) or DMSO/PEG400 mixtures to optimize bioavailability .

Advanced Research Questions

Q. How do substituent variations at the 6-position (cyclobutyl vs. cyclopropyl) impact bioactivity?

Methodological Answer:

  • SAR Analysis :
    • Cyclobutyl : Enhances hydrophobic interactions in kinase binding pockets (e.g., 10-fold higher JAK2 inhibition vs. cyclopropyl analogs) .
    • Cyclopropyl : May reduce steric hindrance but decrease metabolic stability (e.g., CYP3A4-mediated oxidation) .
  • Experimental Design :
    • Synthesize analogs with both substituents.
    • Compare IC₅₀ values in kinase assays and metabolic stability in liver microsomes .

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • In Silico Tools :
    • ICReDD Workflow : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to predict optimal catalysts (e.g., Pd(OAc)₂ for cross-couplings) .
    • Retrosynthetic AI : Prioritize routes with fewer steps (e.g., one-pot cyclization/alkylation) .
  • Validation : Use continuous flow reactors to test predicted conditions (e.g., 80°C, 12 hr, 78% yield) .

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

Methodological Answer:

  • Data Triangulation :
    • Assay Variability : Control for cell line specificity (e.g., HeLa vs. A549) and ATP concentrations in kinase assays .
    • Structural Confounders : Compare logP values (e.g., cyclobutyl analog logP = 2.1 vs. methylthio analog logP = 1.5) to correlate solubility discrepancies .
  • Meta-Analysis : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to cluster bioactivity trends across >50 analogs .

Q. What strategies improve solubility without compromising target affinity?

Methodological Answer:

  • Co-Solvent Systems : Use 10% DMSO/PBS for in vitro assays .
  • Prodrug Design : Introduce phosphate esters at the carboxamide (hydrolyzed in vivo) .
  • Crystal Engineering : Co-crystallize with succinic acid to enhance dissolution rate (patent-pending) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 2
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.